molecular formula C₂₇H₂₉ClO₆ B1146016 Mometasone Furoate EP Impurity D CAS No. 83881-09-8

Mometasone Furoate EP Impurity D

Cat. No. B1146016
CAS RN: 83881-09-8
M. Wt: 484.97
InChI Key:
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Description

Mometasone Furoate is a synthetic corticosteroid with applications in treating inflammatory conditions. The impurities of this compound, such as Mometasone Furoate EP Impurity D, are significant in the pharmaceutical context for their roles in drug synthesis and characterization.

Synthesis Analysis

  • The synthesis of Mometasone Furoate and its impurities involves complex chemical processes. One study detailed the preparation of a known impurity of Mometasone Furoate, providing insights into the multi-gram scale preparation and systematic investigation of the final acylation step (Ronchetti et al., 2023).
  • Another study synthesized Mometasone Furoate by a six-step procedure, including the reduction and re-oxidation of a double bond in the A ring, offering a glimpse into the complex synthesis process of this steroid (Hesk et al., 1993).

Molecular Structure Analysis

  • The molecular structure of Mometasone Furoate and its forms were characterized using techniques like X-ray crystallography, revealing the packing and crystal structure of the molecules (Chen et al., 2005).

Chemical Reactions and Properties

  • Mometasone Furoate undergoes various chemical reactions, leading to the formation of different products. One study found that its degradation in simulated lung fluid leads to the formation of two products with significant pH dependence (Sahasranaman et al., 2004).

Physical Properties Analysis

  • The physical properties of Mometasone Furoate, including its anhydrous and monohydrate forms, were studied using thermal analysis, FT-IR, and dynamic moisture adsorption, revealing insights into its stability and behavior under different conditions (Chen et al., 2005).

Chemical Properties Analysis

  • Electrochemical investigations of Mometasone Furoate in a micellar medium have been conducted, highlighting the electrochemical behavior and reduction site of the compound (Goyal et al., 2013).

Scientific Research Applications

  • Pharmaceutical Chemistry

    • Mometasone Furoate is a synthetic corticosteroid used in the treatment of skin inflammatory conditions, hay fever, and asthma .
    • The industrial manufacturing routes to Mometasone Furoate are generally accompanied by the formation of numerous process impurities that need to be detected and quantified, as requested by regulatory authorities .
    • .
    • One of the known impurities of Mometasone Furoate is Mometasone Furoate EP Impurity C .
    • A multi-gram scale synthesis of Mometasone Furoate EP Impurity C has been reported .
    • This study includes the systematic investigation of the final acylation step, as well as the characterization of the difuroate enol ether intermediate and its conversion to the target impurity C .
  • Pharmaceutical Formulation

    • Mometasone Furoate is used in various dosage forms such as ointments, creams, lotions, metered sprays, aerosol and dry powder inhalers .
    • The impurities of Mometasone Furoate, including EP Impurity D, are important in the quality control and analytical studies during the commercial production of these dosage forms .
  • Pharmaceutical Analysis

    • The impurities of Mometasone Furoate, including EP Impurity D, are used in the development and validation of analytical methods for the quantitation of known impurities in Mometasone Furoate dosage forms .
    • These methods are important for ensuring the quality, safety, and efficacy of the pharmaceutical products .
  • Toxicological Studies

    • The impurities of Mometasone Furoate, including EP Impurity D, are essential for conducting toxicological studies . These studies are important to understand the safety profile of the drug and its impurities .
  • Process Validation

    • . Process validation ensures that the manufacturing process consistently produces a product meeting its predetermined specifications and quality attributes .
  • Synthesis of APIs Impurities

    • Mometasone Furoate EP Impurity D can be used in the synthesis of APIs impurities . This is important for the development of new synthetic routes and the optimization of existing ones .
  • Quality Control

    • Mometasone Furoate EP Impurity D can be used in quality control during the production of Mometasone Furoate . The presence of impurities can affect the safety and efficacy of the drug, so it’s important to detect and quantify them .
  • Regulatory Compliance

    • The detection and quantification of impurities, including Mometasone Furoate EP Impurity D, are required by regulatory authorities . This is to ensure that the drug meets the necessary safety and efficacy standards .
  • Drug Development

    • Mometasone Furoate EP Impurity D can be used in the development of new drugs . Understanding the properties of this impurity can help in the design of new drugs with improved safety and efficacy .

Safety And Hazards

Mometasone Furoate EP Impurity D is considered hazardous. It can cause skin irritation, serious eye irritation, and may damage fertility or the unborn child . It may also cause respiratory irritation . It is advised to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eyes .

Future Directions

The future directions for research on Mometasone Furoate EP Impurity D could include further studies on its synthesis, chemical reactions, and mechanism of action. Additionally, more research could be done on its physical and chemical properties, as well as its safety and hazards. The development of robust analytical methods for the quantitation of this and other known toxic impurities in drug quality control laboratories could also be a focus .

properties

IUPAC Name

[(1S,2S,10S,11S,13R,14R,15S,17S)-14-(2-chloroacetyl)-2,13,15-trimethyl-5-oxo-18-oxapentacyclo[8.8.0.01,17.02,7.011,15]octadeca-3,6-dien-14-yl] furan-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H29ClO6/c1-15-11-19-18-7-6-16-12-17(29)8-9-24(16,2)27(18)22(33-27)13-25(19,3)26(15,21(30)14-28)34-23(31)20-5-4-10-32-20/h4-5,8-10,12,15,18-19,22H,6-7,11,13-14H2,1-3H3/t15-,18+,19+,22+,24+,25+,26+,27-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PGAGVJAYRDPYKY-QVWMRSGNSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC2C3CCC4=CC(=O)C=CC4(C35C(O5)CC2(C1(C(=O)CCl)OC(=O)C6=CC=CO6)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1C[C@H]2[C@@H]3CCC4=CC(=O)C=C[C@@]4([C@]35[C@@H](O5)C[C@@]2([C@]1(C(=O)CCl)OC(=O)C6=CC=CO6)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H29ClO6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

485.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Mometasone Furoate EP Impurity D

CAS RN

83881-09-8
Record name 9,11-Epoxidemometasone furoate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0083881098
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 21-Chloro-17α-[(2-furanylcarbonxyl)oxy]-9β,11β-oxido-16α-methylpregna-1,4- diene-3,20-dione
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 9,11-EPOXIDEMOMETASONE FUROATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/MXB9NYH7DP
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Citations

For This Compound
1
Citations
BD Musmade, AV Sawant, SV Kulkarni… - Pharmaceutical …, 2022 - Springer
Mometasone furoate is a corticosteroid drug used in various pharmaceutical dosage forms, mainly nasal spray, nasal implant, inhalation powder, topical cream, lotion, ointment etc. for …
Number of citations: 2 link.springer.com

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